molecular formula C36H71N5O2 B12662844 N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide CAS No. 94023-35-5

N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide

Cat. No.: B12662844
CAS No.: 94023-35-5
M. Wt: 606.0 g/mol
InChI Key: DJAOCVYKCTXFCQ-UHFFFAOYSA-N
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Description

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide: is a synthetic compound with the molecular formula C36H75N5O2 . It is characterized by its complex structure, which includes multiple ethylene and amide groups. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide typically involves the reaction of ethylene diamine with myristic acid under controlled conditions. The process includes several steps:

Industrial Production Methods

In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide is scaled up using large reactors and automated systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification methods ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce reduced amide derivatives .

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the myristamide groups.

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyl groups instead of amide groups.

    N,N’-Bis(2-methylaminoethyl)ethylenediamine: Features methylamino groups instead of ethylene groups.

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide is unique due to its specific combination of ethylene and myristamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

94023-35-5

Molecular Formula

C36H71N5O2

Molecular Weight

606.0 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide

InChI

InChI=1S/C36H71N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43)

InChI Key

DJAOCVYKCTXFCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2

Origin of Product

United States

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